molecular formula C23H29ClN2O3S2 B11349048 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11349048
M. Wt: 481.1 g/mol
InChI Key: CEDVQACZHLXAOM-UHFFFAOYSA-N
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Description

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenylmethylsulfanyl group, and a methylphenylmethanesulfonyl group, making it a molecule of interest for researchers.

Preparation Methods

The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with an amide-forming reagent.

    Attachment of the chlorophenylmethylsulfanyl group: This can be done through nucleophilic substitution reactions.

    Addition of the methylphenylmethanesulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify functional groups, such as reducing the carboxamide to an amine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers may explore its potential as a therapeutic agent, particularly if it exhibits pharmacologically relevant properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway modulation: The compound could influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    N-(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: The fluorophenyl group could impart different electronic properties, influencing the compound’s interactions with molecular targets.

    N-(2-{[(2-METHOXYPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: The presence of a methoxy group may enhance the compound’s solubility and alter its pharmacokinetic profile.

These comparisons highlight the uniqueness of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C23H29ClN2O3S2

Molecular Weight

481.1 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-6-2-3-8-21(18)17-31(28,29)26-13-10-19(11-14-26)23(27)25-12-15-30-16-20-7-4-5-9-22(20)24/h2-9,19H,10-17H2,1H3,(H,25,27)

InChI Key

CEDVQACZHLXAOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=CC=C3Cl

Origin of Product

United States

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